molecular formula C14H21ClN2O2 B13074432 (2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride

(2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride

Cat. No.: B13074432
M. Wt: 284.78 g/mol
InChI Key: XWKHPTFATISMCL-LOCPCMAASA-N
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Description

(2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-methylpiperidine.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and amination.

    Final Product Formation: The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion.

    (2R,3R)-2,3-Butanediol: An industrially important chiral compound.

Uniqueness

(2R,3R)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,11,13H,5,8-10,15H2,1H3;1H/t11-,13-;/m1./s1

InChI Key

XWKHPTFATISMCL-LOCPCMAASA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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